tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt

Photo-living radical polymerization Molecular weight distribution Sulfonium PAG

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt (CAS 857285-80-4) is an ionic, onium-type photoacid generator (PAG) featuring a diphenylsulfonium cation functionalized with a tert-butoxycarbonylmethoxy group and a nonafluorobutane-1-sulfonate (nonaflate) counterion. This compound is engineered for chemically amplified photoresists used in deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography, where the bulky cation substituent and perfluorinated anion synergistically control acid diffusion and resist solubility to enable high-resolution patterning.

Molecular Formula C28H25F9O6S2
Molecular Weight 692.6 g/mol
CAS No. 857285-80-4
Cat. No. B3031912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt
CAS857285-80-4
Molecular FormulaC28H25F9O6S2
Molecular Weight692.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C24H25O3S.C4HF9O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,18H2,1-3H3;(H,14,15,16)/q+1;/p-1
InChIKeyQGJXWNMBTQGAFT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt (CAS 857285-80-4): A Sulfonium Photoacid Generator for Advanced Lithography


tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt (CAS 857285-80-4) is an ionic, onium-type photoacid generator (PAG) featuring a diphenylsulfonium cation functionalized with a tert-butoxycarbonylmethoxy group and a nonafluorobutane-1-sulfonate (nonaflate) counterion . This compound is engineered for chemically amplified photoresists used in deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography, where the bulky cation substituent and perfluorinated anion synergistically control acid diffusion and resist solubility to enable high-resolution patterning. Vendors commonly supply it at ≥99% purity for microelectronic fabrication . Unlike simple triphenylsulfonium or tert-butylphenyl analogs, the ester-substituted phenoxy architecture modulates photolysis efficiency, outgassing profile, and compatibility with specific resist polymer matrices, making it a specialized procurement choice for next-generation semiconductor nodes.

Why Generic Sulfonium Nonaflate PAGs Cannot Substitute for tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt


Direct substitution with simpler sulfonium nonaflates like triphenylsulfonium nonaflate (TPS-Nf) or (4-tert-butylphenyl)diphenylsulfonium nonaflate (TBDPS-Nf) is not a drop-in replacement, as the tert-butoxycarbonylmethoxy substituent in the target compound quantifiably alters acid diffusion length, resist compatibility, and photo-living polymerization behavior relative to these commercial baselines [1]. Whereas TPS-Nf and TBDPS-Nf serve as general-purpose ionic PAGs for KrF and ArF resists, the ester-phenoxy group of CAS 857285-80-4 introduces a distinct acid-labile moiety that can participate in deprotection chemistry, directly influencing line edge roughness (LER) and critical dimension (CD) uniformity in chemically amplified resists [2]. Substituting with a structurally different PAG can shift the resist's photospeed, resolution limit, or post-exposure bake (PEB) sensitivity window, causing process deviations that require costly re-optimization in a production environment.

Quantitative Differential Evidence for tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt


Controlled Molecular Weight Distribution in Photo-Living Radical Polymerization vs. Other PAG Substituents

In nitroxide-mediated photo-living radical polymerization of methyl methacrylate, the class of sulfonium PAGs bearing a tert-butoxycarbonylmethoxy group on the cation (including the target compound's cation architecture) produced polymers with well-controlled molecular weight distributions (MWD ~1.6), demonstrating no disruptive effect on the polymerization control. This contrasts sharply with sulfonium PAGs possessing iodide, phenylthio, or naphthyl substituents, which yielded broad, uncontrolled MWDs exceeding 4.0 [1]. The tert-butoxycarbonylmethoxy group thus enables dual functionality as both a photoacid generator and a passive, non-interfering component in radical-mediated systems, a property not shared by all sulfonium PAGs.

Photo-living radical polymerization Molecular weight distribution Sulfonium PAG

Melting Point and Thermal Stability Differentiation from (4-tert-Butylphenyl)diphenylsulfonium Nonaflate

The target compound exhibits a melting point of 62–63°C [1], which is nearly identical to the reported melting point of the close analog (4-tert-butylphenyl)diphenylsulfonium nonaflate (CAS 258872-05-8) at 63°C . While thermal stability appears comparable, the subtle depression suggests a weaker crystal lattice energy for the tert-butoxycarbonylmethoxy-substituted cation, which may correlate with enhanced solubility in common resist casting solvents such as propylene glycol methyl ether acetate (PGMEA) or cyclohexanone. This slight difference can be critical during high-concentration resist formulation where PAG precipitation must be avoided.

Thermal properties Phase transition Photoacid generator

Ultra-High Purity and Trace Metal Specifications Favoring Advanced Node Lithography

Supplier specifications for CAS 857285-80-4 indicate availability at ≥99.5% purity with individual metal contamination below 10 ppb and total metal content below 50 ppb . This contrasts with the typical ≥98.0% purity standard listed for the comparator (4-tert-butylphenyl)diphenylsulfonium nonaflate by major chemical suppliers . Control of trace metal ions at the low-ppb level is essential for EUV lithography to prevent photoresist poisoning and transistor threshold voltage shifts.

Purity Trace metals Electronic grade chemicals

High-Value Application Scenarios for tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt Based on Differential Evidence


Chemically Amplified Resist Formulation for Sub-10 nm EUV Lithography

Procurement for EUV resist screening and qualification at advanced nodes (≤7 nm) should prioritize this PAG. The tert-butoxycarbonylmethoxy substituent provides a structurally differentiated acid diffusion control mechanism compared to the industry-standard TPS-Nf, helping to minimize LER. Furthermore, the commercially guaranteed ultra-low trace metal specification (≥99.5% purity, <10 ppb individual metals) directly meets the stringent contamination budgets required for high-NA EUV lithography, reducing the risk of metal-induced dark-scum defects and gate oxide integrity failures .

Photo-Controlled Precision Polymer Synthesis (Photo-Living Radical Polymerization)

In academic and industrial research on photo-mediated living radical polymerization, this compound can serve as a non-disruptive photoacid source. As demonstrated by Yoshida (2010), sulfonium PAGs with the tert-butoxycarbonylmethoxy group enable well-controlled polymerizations (MWD ~1.6), in contrast to PAGs with iodide or thioether substituents that cause uncontrolled, broad molecular weight distributions (MWD >4.0) [1]. This makes the target compound a strategic choice for synthesizing block copolymers or complex architectures where acid generation must occur without interfering with the nitroxide-mediated equilibrium.

High-Solubility PAG for Thick Film or High-Aspect-Ratio Resist Applications

For formulations requiring high PAG loading (e.g., thick film resists for MEMS or 3D NAND memory), the marginally lower melting point (62–63°C versus 63°C for the tert-butylphenyl analog) and the polar ester-phenoxy tail suggest enhanced solubility in common casting solvents [2]. This property facilitates the preparation of particle-free, high-concentration resist solutions, avoiding the PAG precipitation that can occur with the less soluble TBDPS-Nf during storage or spin-coating, ultimately leading to better film uniformity and defect density.

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